Cas no 2580103-02-0 (ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate)

Ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate is a chiral ester derivative featuring a thiazole moiety, which imparts unique reactivity and potential biological activity. The (2R)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis and pharmaceutical applications. Its structure combines an ethyl ester group with a thiazole-based amine, offering versatility as an intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The compound's stability and well-defined stereochemistry enhance its utility in research and industrial processes requiring high enantiopurity. Its synthesis and functionalization potential make it a useful building block for drug discovery and fine chemical production.
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate structure
2580103-02-0 structure
Product name:ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
CAS No:2580103-02-0
MF:C10H16N2O2S
MW:228.311241149902
CID:5762575
PubChem ID:165890925

ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
    • EN300-27730822
    • 2580103-02-0
    • Inchi: 1S/C10H16N2O2S/c1-4-14-10(13)7(2)11-5-9-6-15-8(3)12-9/h6-7,11H,4-5H2,1-3H3/t7-/m1/s1
    • InChI Key: NYPBUHMOIZLRDK-SSDOTTSWSA-N
    • SMILES: S1C(C)=NC(=C1)CN[C@@H](C(=O)OCC)C

Computed Properties

  • Exact Mass: 228.09324893g/mol
  • Monoisotopic Mass: 228.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 79.5Ų

ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27730822-0.1g
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
2580103-02-0
0.1g
$1119.0 2023-05-25
Enamine
EN300-27730822-10.0g
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
2580103-02-0
10g
$5467.0 2023-05-25
Enamine
EN300-27730822-0.05g
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
2580103-02-0
0.05g
$1068.0 2023-05-25
Enamine
EN300-27730822-0.25g
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
2580103-02-0
0.25g
$1170.0 2023-05-25
Enamine
EN300-27730822-2.5g
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
2580103-02-0
2.5g
$2492.0 2023-05-25
Enamine
EN300-27730822-5.0g
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
2580103-02-0
5g
$3687.0 2023-05-25
Enamine
EN300-27730822-0.5g
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
2580103-02-0
0.5g
$1221.0 2023-05-25
Enamine
EN300-27730822-1.0g
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
2580103-02-0
1g
$1272.0 2023-05-25

Additional information on ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate

Ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate: A Comprehensive Overview

Ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate, with CAS No 2580103-02-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and an ester functional group. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is known for its versatile reactivity and biological activity. The (R)-configuration at the chiral center adds another layer of complexity and specificity to the molecule.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research has shown that ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate exhibits promising anti-inflammatory properties. This is attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The ester group in the molecule plays a crucial role in enhancing its bioavailability and stability, making it a viable candidate for drug development.

In addition to its anti-inflammatory effects, this compound has also been investigated for its potential neuroprotective properties. Studies conducted on animal models have demonstrated that ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate can mitigate oxidative stress and reduce neuronal damage caused by ischemia-reperfusion injury. These findings suggest that the compound could be a valuable tool in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate involves a multi-step process that requires precise control over stereochemistry and functional group transformations. The use of chiral catalysts and enantioselective reactions has been pivotal in achieving the desired (R)-configuration at the chiral center. This approach not only ensures high enantiomeric purity but also minimizes the formation of undesired by-products.

From an analytical standpoint, this compound has been extensively characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses have provided valuable insights into its molecular structure, conformational flexibility, and intermolecular interactions. Such detailed characterization is essential for understanding the compound's behavior in different chemical and biological systems.

Looking ahead, ongoing research is focused on exploring the pharmacokinetic properties of ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate. Understanding its absorption, distribution, metabolism, and excretion profiles will be critical for optimizing its therapeutic potential. Furthermore, preclinical studies are being conducted to evaluate its safety profile and efficacy in various disease models.

In conclusion, ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate represents a promising compound with diverse applications in drug discovery and development. Its unique structure, coupled with its potent biological activities, positions it as a key player in advancing modern medicine.

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